molecular formula C11H10ClNO3 B2523698 6-Methoxyquinoline-8-carboxylic acid;hydrochloride CAS No. 1082696-00-1

6-Methoxyquinoline-8-carboxylic acid;hydrochloride

Cat. No.: B2523698
CAS No.: 1082696-00-1
M. Wt: 239.66
InChI Key: AYXASJJXSJUAJB-UHFFFAOYSA-N
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Scientific Research Applications

6-Methoxyquinoline-8-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 6-Methoxyquinoline-8-carboxylic acid hydrochloride indicates that it may cause skin irritation, serious eye damage, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing and eye protection, and using only in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyquinoline-8-carboxylic acid;hydrochloride typically involves the methoxylation of quinoline derivatives followed by carboxylation. One common method includes the reaction of 6-methoxyquinoline with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst to form 6-Methoxyquinoline-8-carboxylic acid. The resulting acid is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Methoxyquinoline-8-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 6-Methoxyquinoline-8-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its methoxy and carboxylic acid functional groups, which confer specific chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential therapeutic effects compared to other quinoline derivatives .

Properties

IUPAC Name

6-methoxyquinoline-8-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3.ClH/c1-15-8-5-7-3-2-4-12-10(7)9(6-8)11(13)14;/h2-6H,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXASJJXSJUAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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